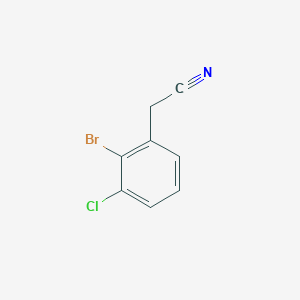

2-Bromo-3-chlorophenylacetonitrile

CAS No.: 1261815-64-8

Cat. No.: VC4915025

Molecular Formula: C8H5BrClN

Molecular Weight: 230.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261815-64-8 |

|---|---|

| Molecular Formula | C8H5BrClN |

| Molecular Weight | 230.49 |

| IUPAC Name | 2-(2-bromo-3-chlorophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 |

| Standard InChI Key | HPUGXAIJAQEURT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Br)CC#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-3-chlorophenylacetonitrile consists of a phenyl ring substituted with bromine at the 2-position and chlorine at the 3-position, linked to an acetonitrile group. This arrangement confers distinct electronic and steric properties, influencing its reactivity in synthetic applications. The molecular formula is C₈H₅BrClN, with an exact mass of 228.93 g/mol .

Key Structural Features:

-

Halogen Substituents: Bromine (electronegativity: 2.96) and chlorine (3.16) create electron-deficient regions on the aromatic ring, directing electrophilic and nucleophilic attacks .

-

Nitrile Group: The polar -C≡N group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) and participates in hydrolysis or cyclization reactions .

Spectroscopic Data

While direct spectral data for 2-Bromo-3-chlorophenylacetonitrile are unavailable, analogs suggest:

-

¹H NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, with deshielding due to electron-withdrawing halogens .

-

¹³C NMR: The nitrile carbon appears near δ 115–120 ppm, while quaternary carbons adjacent to halogens resonate at δ 130–140 ppm .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is likely synthesized via halogenation or cross-coupling strategies, analogous to methods for related bromo-chlorophenyl derivatives:

Bromination of Chlorophenylacetonitrile

Chlorophenylacetonitrile undergoes electrophilic bromination using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ . Regioselectivity is controlled by the directing effects of existing substituents.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 3-chlorophenylboronic acid) react with bromoacetonitrile derivatives under Pd catalysis to form the target compound . For example:

Yields for such reactions typically range from 65% to 85% .

Optimization Challenges

-

Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature control (0–5°C) .

-

Purification: Column chromatography with hexane/ethyl acetate (7:3) effectively isolates the product .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Weight | 230.49 g/mol | |

| Density | ~1.53 g/cm³ | |

| Boiling Point | 148–148.5°C (9 Torr) | |

| LogP (Partition Coefficient) | 3.17 | |

| PSA (Polar Surface Area) | 23.79 Ų |

Solubility and Stability

-

Solubility: Miscible with acetonitrile, chloroform, and dichloromethane; insoluble in water .

-

Stability: Sensitive to light and moisture; storage under inert atmosphere (N₂/Ar) at 2–8°C recommended .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides, enabling access to diverse aryl ethers and anilines . For example:

Nitrile Functionalization

-

Hydrolysis: Conversion to carboxylic acids or amides using H₂SO₄ or LiAlH₄.

-

Cyclization: Formation of heterocycles (e.g., quinazolines) via reaction with hydrazines or amidines .

Pharmaceutical Intermediates

The compound serves as a precursor to antidepressants (e.g., Bupropion analogs) and antiviral agents . Its role in synthesizing tetrahydroquinolines highlights its utility in diastereoselective syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume